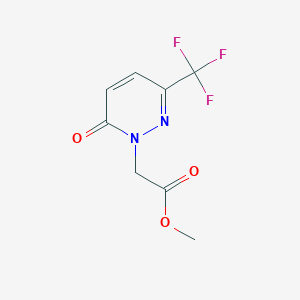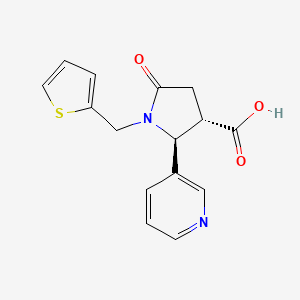
(2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
(2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid, also known as OTP, is a novel cyclic carboxylic acid that has been gaining attention in the scientific community for its potential applications in various fields. OTP is a derivative of the naturally occurring amino acid threonine, and it has been synthesized in a variety of ways. OTP has been found to have a wide range of biochemical and physiological effects, and it has been studied for its potential use in drug design, as well as for its ability to act as a modulator of cellular processes.
Applications De Recherche Scientifique
(2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid has been studied for its potential use in drug design, as well as for its ability to act as a modulator of cellular processes. This compound has been found to have a wide range of biochemical and physiological effects, and it has been studied for its potential use in treating a variety of diseases and disorders, including cancer, diabetes, and Alzheimer’s disease. This compound has also been studied for its potential use in the development of novel drugs and therapeutic agents.
Mécanisme D'action
(2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid has been found to act as a modulator of cellular processes. This compound has been found to interact with a variety of proteins and enzymes, including those involved in signal transduction pathways, as well as those involved in the regulation of gene expression. This compound has also been found to interact with a variety of other molecules, such as hormones and neurotransmitters, and it has been found to modulate their activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to modulate the activity of a variety of proteins and enzymes, including those involved in signal transduction pathways, as well as those involved in the regulation of gene expression. This compound has also been found to interact with a variety of other molecules, such as hormones and neurotransmitters, and it has been found to modulate their activity. This compound has also been found to have anti-inflammatory and antioxidant properties, and it has been studied for its potential use in the treatment of a variety of diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid in lab experiments has a number of advantages. This compound is relatively easy to synthesize, and it can be used in a variety of experiments. This compound has also been found to interact with a variety of proteins and enzymes, and it can be used to modulate their activity. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, and it can be used to study the effects of these effects on various cellular processes.
However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and as such, its effects are not yet fully understood. Additionally, this compound is a relatively expensive compound, and it may not be feasible to use it in all experiments. Finally, this compound is a relatively unstable compound, and it may not be suitable for long-term storage.
Orientations Futures
(2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid has a wide range of potential applications in the scientific community, and there are a number of potential future directions for its use. This compound could be used to develop novel drugs and therapeutic agents for the treatment of a variety of diseases and disorders. Additionally, this compound could be used to study the effects of its biochemical and physiological effects on various cellular processes. Finally, this compound could be used in the development of novel materials and technologies, such as sensors and biocatalysts.
Propriétés
IUPAC Name |
(2S,3S)-5-oxo-2-pyridin-3-yl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-13-7-12(15(19)20)14(10-3-1-5-16-8-10)17(13)9-11-4-2-6-21-11/h1-6,8,12,14H,7,9H2,(H,19,20)/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOPQHJKFDLVEG-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(C1=O)CC2=CC=CS2)C3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](N(C1=O)CC2=CC=CS2)C3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473966.png)




![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)
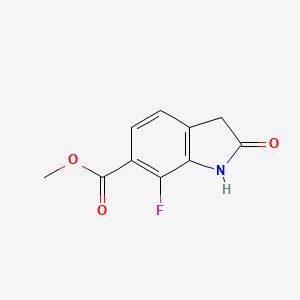
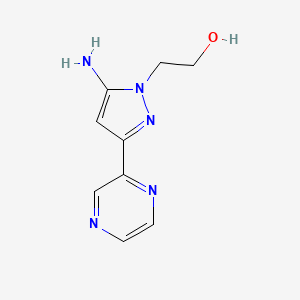
![N'-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine](/img/structure/B1473981.png)
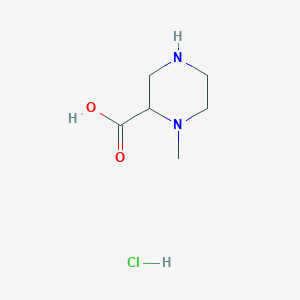

![1-[(2-Propynyloxy)methyl]pyrene](/img/structure/B1473984.png)
![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)
